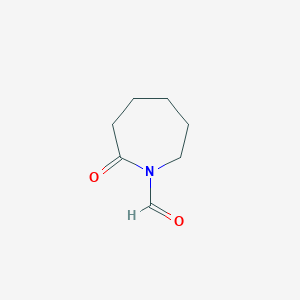

2-Oxoazepane-1-carbaldehyde

Description

Contextualizing N-Acyl Lactams within Heterocyclic Chemistry

Heterocyclic chemistry is a vast field of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. nih.gov Lactams, which are cyclic amides, are a cornerstone of this field. When the nitrogen atom of the lactam ring is acylated (an acyl group is attached), the resulting compound is an N-acyl lactam. oup.comorganic-chemistry.org

These molecules possess two carbonyl groups: the endocyclic lactam carbonyl and the exocyclic acyl carbonyl. This arrangement leads to a unique electronic structure where the nitrogen lone pair is delocalized across both carbonyl groups, activating them for nucleophilic attack. oup.com The degree of activation depends on the nature of the acyl group and the size of the lactam ring. organic-chemistry.org N-acyl lactams are generally more reactive than simple amides and serve as effective acylating agents. oup.comoup.com This enhanced reactivity makes them valuable intermediates in the synthesis of a wide array of organic compounds, from natural products to pharmaceuticals. nih.govnih.govresearchgate.net

Significance as a Versatile Chemical Intermediate

The significance of 2-Oxoazepane-1-carbaldehyde lies in its role as a multifaceted synthetic intermediate. The N-formyl group imparts specific reactivity that chemists can exploit.

Acylating Agent: Like other N-acyl lactams, it can act as an acylating reagent. The N-acyl group can be transferred to nucleophiles like amines, a reaction that has been studied since the 1960s. oup.com This allows for the formation of amides under relatively mild conditions.

Precursor to Other Functional Groups: The formyl group can be readily transformed. For instance, it can serve as a precursor for the synthesis of aminocaprolactam. wikimedia.orgwikipedia.org This transformation highlights its utility in building more complex structures from simple starting materials.

Activation of the Lactam Ring: The electron-withdrawing nature of the formyl group increases the electrophilicity of the lactam carbonyl carbon. This facilitates ring-opening reactions, which can be a key step in the synthesis of linear amino acids and their derivatives. nih.gov Recent studies have explored nickel-catalyzed ring-opening transamidation of N-acyl lactams. nih.gov

Use in Anionic Polymerization: N-acyl lactams, including N-formylcaprolactam, act as crucial activators or initiators in the anionic polymerization of lactams to produce polyamides like Nylon 6. researchgate.net The N-acyl lactam initiates the polymerization by reacting with a lactam anion to form a reactive intermediate that propagates the polymer chain.

The synthesis of aminocaprolactam from ε-caprolactam via an N-formyl intermediate is a documented synthetic route. wikimedia.orgwikipedia.orgwikipedia.org This demonstrates the practical application of this compound in converting a readily available bulk chemical into a value-added product.

Historical Development of N-Formylation Reactions on Lactam Systems

The introduction of a formyl group onto a nitrogen atom (N-formylation) is a fundamental transformation in organic synthesis. rsc.org Formamides are valuable intermediates, serving as protecting groups for amines, precursors for isocyanides, and reagents in various name reactions. scispace.comacademie-sciences.fr The development of N-formylation methods has evolved from harsh, classical procedures to milder, more efficient, and selective modern techniques.

The principles of N-formylating amines are directly applicable to lactam systems.

| Method | Reagent(s) | Conditions | Comments |

| Classical Method | Acetic Formic Anhydride (B1165640) (AFA) | Often generated in situ from formic acid and acetic anhydride; low temperatures (-20 °C) can be used. | Highly effective and widely used, but the reagent is moisture-sensitive and cannot be stored. nih.gov |

| Formic Acid | Aqueous Formic Acid (e.g., 85%) | Reflux in a solvent like toluene (B28343) with a Dean-Stark trap to remove water. | A practical, inexpensive, and convenient method that avoids the need for strictly anhydrous conditions and gives high yields. scispace.com |

| Catalytic Formylation | Formic Acid with Catalyst (e.g., I₂, nano-sulfated TiO₂, Amberlite IR-120) | Often solvent-free, with heating (e.g., 70-80 °C). | Modern methods focus on using catalysts to improve efficiency, reduce waste, and allow for milder reaction conditions. academie-sciences.frnih.gov |

| CO₂ as C1 Source | Carbon Dioxide (1 atm), Silane Reductant, Mn(I) catalyst | Room temperature. | A sustainable and green chemistry approach utilizing CO₂ as an abundant and non-toxic C1 building block. researchgate.net |

| This table summarizes the evolution of N-formylation methods based on findings from multiple research articles. scispace.comacademie-sciences.frnih.govresearchgate.net |

Early methods often relied on acetic formic anhydride, which, while effective, is unstable. nih.gov A significant practical advancement was the use of formic acid itself with azeotropic removal of water, a procedure that is robust and high-yielding. scispace.com In recent decades, research has focused on catalytic systems to make the process more environmentally friendly and efficient. rsc.org This includes the use of solid acid catalysts, molecular iodine, and even advanced systems that utilize carbon dioxide as the formyl source, representing a significant step towards sustainable chemistry. nih.govresearchgate.net These modern methods offer high chemoselectivity, allowing for the formylation of amines and lactams even in the presence of other sensitive functional groups. nih.gov

Properties

CAS No. |

65848-45-5 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-oxoazepane-1-carbaldehyde |

InChI |

InChI=1S/C7H11NO2/c9-6-8-5-3-1-2-4-7(8)10/h6H,1-5H2 |

InChI Key |

JXBZNUBZEPHBIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)N(CC1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxoazepane 1 Carbaldehyde

Direct Formylation Strategies of ε-Caprolactam

Direct formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the ε-caprolactam ring. This approach is conceptually straightforward but requires careful selection of reagents to achieve efficient and selective N-acylation.

Reactions Utilizing Sodium Formate (B1220265) and Acyl Chlorides

The N-formylation of lactams can be theoretically achieved using a mixed anhydride (B1165640) approach involving sodium formate and an acyl chloride. In this method, the acyl chloride would react with sodium formate to generate a reactive mixed anhydride in situ. This anhydride would then serve as the formylating agent for the ε-caprolactam. The general reaction is as follows:

R-COCl + NaOCHO → R-CO-O-CHO + NaCl (CH2)5C(O)NH + R-CO-O-CHO → (CH2)5C(O)N-CHO + R-COOH

Exploration of Alternative N-Acylation Reagents

A variety of other N-acylation reagents can be explored for the synthesis of 2-Oxoazepane-1-carbaldehyde. These reagents are designed to be effective formylating agents for amines and amides. Some potential candidates include:

Formic acid: While being the simplest formylating agent, its direct reaction with ε-caprolactam would likely require dehydrating conditions or the use of a catalyst to drive the equilibrium towards the N-formylated product.

Formic anhydride: This is a potent formylating agent but is thermally unstable and not commercially available, typically being prepared in situ.

N-Formylsaccharin: This has been described as a powerful and stable formylating agent for amines, which could potentially be applied to the N-formylation of ε-caprolactam.

Other in situ generated formylating agents: Reagents such as those derived from formamides (e.g., Vilsmeier reagent) could also be investigated.

The choice of reagent would be dictated by factors such as reactivity, selectivity, and the mildness of the required reaction conditions to avoid side reactions.

Advanced Synthetic Routes via Ring Transformations

Advanced synthetic strategies for obtaining the 2-oxoazepane core structure often involve the rearrangement and expansion of smaller, highly functionalized ring systems. These methods can offer a high degree of control over the stereochemistry of the final product.

Generation from Ornithine-Derived β-Lactam Ring Expansion

A notable and well-documented approach to the synthesis of substituted 2-oxoazepane derivatives involves the ring expansion of β-lactams derived from the amino acid ornithine. nih.govresearchgate.net This transformation is driven by the release of ring strain from the four-membered β-lactam ring. nih.govresearchgate.net

The general strategy involves the synthesis of a β-lactam from ornithine, where the side-chain amino group is suitably protected. Removal of a protecting group on the β-lactam nitrogen and subsequent activation can trigger an intramolecular cyclization. The side-chain amino group attacks the β-lactam carbonyl carbon, leading to the cleavage of the four-membered ring and the concomitant formation of the seven-membered azepane ring. nih.govresearchgate.net

A key step in this process is a Pd-C-catalyzed hydrogenolysis of an Orn(Z)-derived 2-azetidinone. The rearrangement is initiated by the intramolecular opening of a 1-Boc-β-lactam, which is triggered by a 7-exotrig ring closure from the primary amine of the ornithine side chain. nih.govresearchgate.net

| Starting Material | Key Transformation | Product | Reference |

| Ornithine-derived β-lactam | Pd-C catalyzed hydrogenolysis and intramolecular ring expansion | Quaternary α,α-2-oxoazepane α-amino acid derivatives | nih.govresearchgate.net |

Stereoselective Approaches to Enantiomerically Pure 2-Oxoazepane Derivatives

The use of chiral starting materials, such as the naturally occurring amino acid L-ornithine, allows for the synthesis of enantiomerically pure 2-oxoazepane derivatives. nih.govresearchgate.net The stereochemistry of the final product is dictated by the stereocenters present in the initial β-lactam precursor.

The synthetic route has been successfully applied to the stereoselective preparation of enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives. The structure and absolute configuration of these complex molecules have been confirmed by X-ray diffraction analysis. nih.govresearchgate.net This demonstrates the power of this ring expansion methodology in constructing stereochemically defined seven-membered lactam rings.

Mechanistic Investigations of Formation Pathways

The mechanism of the ring expansion of ornithine-derived β-lactams to form 2-oxoazepane derivatives has been investigated. nih.govresearchgate.net The key mechanistic step is the intramolecular nucleophilic attack of the deprotected side-chain amino group on the carbonyl carbon of the β-lactam ring.

This process is a 7-exotrig cyclization, which is a favored ring-closing pathway according to Baldwin's rules. The driving force for this rearrangement is the relief of the significant ring strain inherent in the four-membered β-lactam. The activation of the β-lactam, for instance through the use of a Boc group on the nitrogen, facilitates the ring-opening process. nih.govresearchgate.net

The reaction proceeds with a high degree of stereocontrol, as the stereocenters of the original ornithine-derived β-lactam are transferred to the final 2-oxoazepane product. This stereochemical fidelity is a crucial aspect of this synthetic strategy, enabling the synthesis of complex, enantiopure molecules. nih.govresearchgate.net

Olefination Mechanisms of N-Formyl Imides

The introduction of a carbon-carbon double bond at the formyl group of N-formyl imides like this compound is a key transformation. While direct olefination studies on this specific compound are not extensively documented, the mechanism can be understood by analogy to well-established olefination reactions of amides and related carbonyl compounds, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

The general mechanism for these reactions involves the nucleophilic attack of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) on the electrophilic carbonyl carbon of the formyl group.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide, which is a neutral molecule with adjacent positive and negative charges. The reaction with an aldehyde or ketone proceeds through a betaine (B1666868) intermediate or directly to a four-membered oxaphosphetane ring. The subsequent decomposition of the oxaphosphetane yields the desired alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. The mechanism also proceeds through an oxaphosphetane intermediate.

The reactivity of the formyl group in this compound in these olefination reactions is influenced by the electronic effects of the adjacent imide nitrogen. The lone pair of electrons on the nitrogen can participate in resonance with the imide carbonyl group, which may affect the electrophilicity of the formyl carbonyl.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Nucleophile | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Dialkylphosphate (water-soluble) |

| Stereoselectivity | Variable (depends on ylide stability) | Generally high (E)-selectivity |

| Reactivity of Nucleophile | Less nucleophilic | More nucleophilic |

Role of Catalysts in Synthetic Transformations (e.g., Pd-C Catalysis)

Catalysts play a pivotal role in the synthesis of this compound and its precursors. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst in organic synthesis, primarily for hydrogenation reactions.

In the context of synthesizing the parent lactam, ε-caprolactam, from which this compound can be derived, Pd/C is utilized in several steps. For instance, in some synthetic routes, palladium catalysts are employed in the hydrogenation of nitro groups. One study investigated a composite catalytic system of Pd/C for the hydrogenation of nitrocyclohexane (B1678964) to ε-caprolactam. researchgate.net In this process, the Pd/C catalyst facilitates the reduction of the nitro group. researchgate.net

Furthermore, palladium catalysts can be involved in carbonylation reactions. While not directly forming this compound, related N-acyl compounds can be synthesized using palladium-catalyzed carbonylation. For example, N-formylsaccharin has been used as a carbon monoxide surrogate in Pd/C catalyzed phenoxycarbonylation of aryl iodides. fujifilm.com This highlights the potential of Pd/C in facilitating formylation-related transformations.

The primary functions of Pd/C in these synthetic transformations include:

Hydrogenation: Pd/C is highly effective in adding hydrogen across double and triple bonds, as well as reducing functional groups like nitro and carbonyl groups.

Coupling Reactions: Palladium catalysts are central to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Selectivity: Modified Pd/C catalysts, such as those treated with ethylenediamine (B42938) (Pd/C(en)), can exhibit chemoselectivity, allowing for the reduction of one functional group in the presence of another. tudelft.nl

Table 2: Applications of Pd-C Catalysis in Related Syntheses

| Reaction Type | Substrate | Product | Role of Pd/C |

| Hydrogenation | Nitrocyclohexane | ε-Caprolactam | Reduction of nitro group researchgate.net |

| Carbonylation | Aryl iodide, Phenol | Phenyl ester | Catalyzes carbonylation using a CO surrogate fujifilm.com |

| Chemoselective Hydrogenation | Multifunctional compounds | Selectively reduced products | Controlled hydrogenation of specific functional groups tudelft.nl |

Green Chemistry Principles in this compound Synthesis

The production of ε-caprolactam has historically been associated with significant environmental concerns, including the generation of large amounts of ammonium (B1175870) sulfate (B86663) as a byproduct. pnas.org Modern approaches focus on minimizing waste and energy consumption.

Key green chemistry principles relevant to the synthesis of this compound and its precursors include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Newer catalytic routes to caprolactam have significantly improved atom economy compared to traditional methods. pnas.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. The use of heterogeneous catalysts like Pd/C, which can be easily recovered and reused, is particularly advantageous. tudelft.nl

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. This is a major driver for developing new, cleaner synthetic pathways for caprolactam. nylon-granules.com

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and other auxiliary substances. Research into solvent-free reactions or the use of greener solvents is an active area.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nylon-granules.com The production of caprolactam is energy-intensive, and optimizing this aspect is a key goal. wikipedia.org

Designing for Degradation: Designing chemical products so that at the end of their function they can break down into innocuous degradation products.

Table 3: Application of Green Chemistry Principles to Lactam Synthesis

| Green Chemistry Principle | Application in Lactam Synthesis |

| Atom Economy | Development of catalytic routes with minimal byproduct formation. pnas.org |

| Catalysis | Use of recyclable heterogeneous catalysts like zeolites and Pd/C. tudelft.nl |

| Waste Prevention | Designing processes that avoid the generation of ammonium sulfate. nylon-granules.com |

| Energy Efficiency | Optimization of reaction conditions to lower energy requirements. nylon-granules.comwikipedia.org |

| Reduced Environmental Impact | Mitigating the emission of greenhouse gases such as N₂O. fao.org |

Reactivity and Reaction Mechanisms of 2 Oxoazepane 1 Carbaldehyde

Electrophilic Behavior of the N-Formyl Moiety

The N-formyl group (–CHO) attached to the lactam nitrogen introduces a highly electrophilic carbonyl carbon. This carbon is more reactive towards nucleophiles than the endocyclic amide carbonyl of the lactam ring. The reactivity is comparable to that of an aldehyde, although it is modulated by the adjacent nitrogen atom.

The carbonyl carbon of the N-formyl group is a prime target for nucleophilic attack. This reaction is a fundamental process in carbonyl chemistry, where a nucleophile adds to the electrophilic carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. openstax.orgacademie-sciences.fr

The general mechanism involves the approach of a nucleophile (:Nu⁻) to the formyl carbon. This leads to the formation of a transient tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product, typically a hemiaminal-like structure if the nucleophile is an amine or an alcohol. openstax.org

Key aspects of these reactions include:

Reversibility : The stability of the tetrahedral intermediate and the basicity of the nucleophile determine whether the addition is reversible or irreversible. Strong nucleophiles like organometallic reagents or hydrides lead to irreversible additions. nih.gov

Catalysis : The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen, while base catalysis often involves the deprotonation of a neutral nucleophile to increase its nucleophilicity.

For 2-Oxoazepane-1-carbaldehyde, a variety of nucleophiles can participate in this reaction, leading to diverse products.

| Nucleophile (Nu⁻) | Product Type | Reaction Conditions |

| Hydride (H⁻) from NaBH₄ | N-(hydroxymethyl)azepan-2-one | Mild reduction |

| Grignard Reagent (RMgX) | N-(1-hydroxyalkyl)azepan-2-one | Anhydrous ether |

| Cyanide (CN⁻) | N-(cyano(hydroxy)methyl)azepan-2-one | Basic conditions |

| Amines (R₂NH) | Hemiaminal | Neutral or acid-catalyzed |

This table is generated based on established principles of nucleophilic addition to aldehydes and formamides.

Reductive amination is a powerful method for forming C-N bonds. universiteitleiden.nlorganic-chemistry.org In the context of this compound, the N-formyl group can be considered an intermediate in reactions like the Leuckart-Wallach reaction, which uses formic acid or formamides to alkylate amines. mdpi.com

The reduction of the N-formyl group is a key transformation pathway. Using appropriate reducing agents, the formyl group can be converted to a methyl group, yielding N-methyl-azepan-2-one. This process is effectively a reductive amination where the aldehyde is already part of the molecule.

Common reduction pathways include:

Hydride Reduction : Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the formyl group to a methyl group.

Catalytic Hydrogenation : This method, employing catalysts such as Palladium on carbon (Pd/C) with a hydrogen source, can also achieve the reduction of the formyl group. youtube.com

The mechanism typically involves the formation of an iminium-like intermediate which is then reduced by a hydride source. For instance, in the presence of formic acid, which can act as a hydride donor, the reaction mimics the final step of the Eschweiler-Clarke reaction. youtube.com

Chemical Transformations at the Lactam Nitrogen

The bond between the lactam nitrogen and the formyl group is an N-acyl bond, which is susceptible to cleavage. This allows for the transfer of the formyl group to other nucleophiles or for reactions that activate the lactam ring itself.

This compound can act as a formylating agent in acyl transfer reactions. organic-chemistry.orgd-nb.info In this process, the formyl group is transferred from the lactam nitrogen to an incoming nucleophile. The driving force for this reaction is often the formation of a more stable amide or ester, with the caprolactam anion acting as a good leaving group.

A prominent example of this reactivity is transamidation, where an amine acts as the nucleophile:

Reaction : this compound + R₂NH → HCONR₂ + ε-Caprolactam

Mechanism : The reaction proceeds through a nucleophilic attack of the amine on the electrophilic formyl carbon. This forms a tetrahedral intermediate which then collapses, breaking the N-acyl bond and releasing the stable ε-caprolactam ring. mdpi.com

This type of reaction is valuable for the mild formylation of sensitive amine substrates under neutral or catalyzed conditions.

| Nucleophile | Product of Acyl Transfer | Leaving Group |

| Primary/Secondary Amine | Formamide (B127407) | ε-Caprolactam |

| Alcohol | Formate (B1220265) Ester | ε-Caprolactam |

| Thiol | Thioformate | ε-Caprolactam |

This table illustrates potential acyl transfer reactions based on the known reactivity of N-acyl lactams.

The N-formyl group activates the endocyclic amide bond of the caprolactam ring towards nucleophilic attack, facilitating ring-opening reactions. researchgate.net This is the foundational chemistry behind the anionic ring-opening polymerization (AROP) of ε-caprolactam to produce Nylon-6, where N-acyl lactams are often used as initiators. nih.govmdpi.com

In the presence of a strong nucleophile or a suitable catalyst, the nucleophile attacks the endocyclic carbonyl carbon. This leads to the cleavage of the amide bond and the opening of the seven-membered ring. The product is a linear amino acid derivative, specifically a derivative of 6-(formamido)hexanoic acid.

The general mechanism is as follows:

A nucleophile attacks the lactam carbonyl carbon.

A tetrahedral intermediate is formed.

The C-N bond of the lactam ring cleaves, resulting in the ring-opened product.

This reactivity is particularly pronounced in anionic polymerization, where a lactamate anion acts as the nucleophile, propagating the polymer chain. epa.gov

Following the ring-opening of the lactam, the resulting linear N-formyl amino acid derivative can potentially undergo further intramolecular reactions, provided other reactive functional groups are present on the carbon backbone. While specific literature on intramolecular cyclization cascades starting directly from the ring-opened product of this compound is scarce, the principles of intramolecular reactions allow for the postulation of such pathways.

For example, if the ring-opened product, a 6-(formamido)hexanoate derivative, were to possess a suitable nucleophilic or electrophilic center at another position, a subsequent intramolecular cyclization could occur to form a new heterocyclic ring. Such cascade reactions, where a ring-opening event triggers a subsequent ring-closing, are powerful strategies in organic synthesis for building complex molecular architectures. researchgate.netrsc.org A hypothetical cascade could involve the hydrolysis of the formamide followed by an intramolecular condensation between the resulting amine and a carboxylic acid derivative at the other end of the chain, although this would typically require activation.

Ring-Opening Reactions of the Seven-Membered Lactam Core

Hydrolytic Cleavage Mechanisms of the Amide Bond

The structure of this compound, which is an N-formyl derivative of ε-caprolactam, contains two amide-like functionalities: the endocyclic lactam amide bond and the exocyclic N-formyl group. Both are susceptible to hydrolytic cleavage, and the mechanisms are influenced by reaction conditions such as pH and temperature.

The proposed mechanism for the acid-catalyzed hydrolysis of the lactam bond involves the following steps:

Protonation: The carbonyl oxygen of the lactam is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom, making the nitrogen a better leaving group.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and opening the seven-membered ring to form 6-aminocaproic acid, still bearing the N-formyl group.

Conversely, the N-formyl group is also susceptible to hydrolysis, which typically occurs under acidic or basic conditions to yield the parent amine (in this case, ε-caprolactam) and formic acid. Accelerated hydrolysis of formylamines can be achieved in the presence of specific acids and solvents at elevated temperatures, reducing reaction times significantly. google.com

Under acidic conditions, the mechanism for N-formyl group cleavage is similar to that of the lactam bond:

Protonation: The carbonyl oxygen of the formyl group is protonated.

Nucleophilic Attack: Water attacks the formyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses to release ε-caprolactam and protonated formic acid.

The relative rates of these two hydrolytic processes depend on the specific reaction conditions, with the N-formyl group generally being more labile than the relatively stable lactam amide bond under moderately acidic conditions.

Role as a Precursor in Dienamide Chemistry

This compound serves as a valuable starting material for the generation of N-dienyl lactams, which are powerful intermediates in cycloaddition reactions for synthesizing complex nitrogen-containing heterocyclic systems.

Strategies for Dienamide Intermediate Generation

N-Dienyl amides and lactams can be prepared through several synthetic routes. tandfonline.com For a precursor like this compound, the N-formyl group would first be removed to yield ε-caprolactam. From the parent lactam, a common strategy involves the introduction of a conjugated diene system attached to the nitrogen atom.

One established method for generating dienamides is the acylation of a diene-containing amine, although a more direct approach from the lactam is often preferred. Strategies applicable to the caprolactam scaffold include:

Vinylogous Wittig Reaction: The carbonyl group of the lactam can be converted to an exocyclic double bond, followed by further elaboration to a diene. However, a more common approach involves building the diene from the nitrogen atom.

Condensation Reactions: The N-H group of the parent ε-caprolactam (after de-formylation) can be reacted with an α,β-unsaturated aldehyde or ketone. This is often followed by an elimination step to generate the conjugated diene system.

Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions can be employed to couple a vinyl halide with the nitrogen of the lactam, followed by a second coupling or elimination to form the diene.

The choice of strategy depends on the desired substitution pattern of the dienamide and the stability of the intermediates.

Diels-Alder Cycloaddition Studies of Derived Dienamides

Dienamides derived from lactams are versatile dienes for [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. wikipedia.orgyoutube.com This reaction provides a robust method for constructing six-membered rings with high stereochemical control. acs.org The N-acyl group of the dienamide influences the reactivity and selectivity of the cycloaddition.

Key findings from studies on the Diels-Alder reactivity of dienamides include:

Reactivity: The electron-withdrawing nature of the lactam carbonyl group decreases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This makes them suitable for reactions with electron-rich dienophiles (an inverse-electron-demand Diels-Alder) or for normal-demand Diels-Alder reactions when the diene is substituted with electron-donating groups. youtube.com

Regioselectivity: In reactions with unsymmetrical dienophiles, the regioselectivity is governed by electronic and steric factors, often leading to the formation of a single major regioisomer. For instance, in reactions with quinones, the substitution pattern on the quinone directs the regiochemical outcome of the cycloaddition. nih.gov

Stereoselectivity: The cycloaddition typically proceeds with high stereoselectivity. The dienophile is known to approach the diene from the less sterically hindered face. In the formation of bicyclic products, the endo product is often favored due to secondary orbital interactions, a common feature in Diels-Alder reactions. youtube.comnih.gov

Intramolecular Diels-Alder reactions, where the dienophile is tethered to the dienamide, have also been used to construct complex, bridged lactam structures and other polycyclic systems. nih.gov

Functionalization via Fluorination Reactions

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net Fluorination of this compound or its derivatives can be achieved through various methods targeting either the carbon skeleton or functional groups.

Potential strategies for fluorination include:

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) can be used for the electrophilic fluorination of enolates or enol ethers derived from the lactam. nih.gov This would allow for the introduction of a fluorine atom at the α-position to the carbonyl group (the C3 position of the azepane ring).

Deoxyfluorination: Hydroxyl groups, if present on the carbon backbone, can be replaced with fluorine using reagents such as diethylaminosulfur trifluoride (DAST). This would require prior hydroxylation of the caprolactam ring.

Nucleophilic Fluorination: A leaving group (e.g., a tosylate or halide) on the azepane ring could be displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride or cesium fluoride.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a key step for both the analysis of this compound and for its use in further synthetic transformations.

For analytical applications , particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. jfda-online.comresearchgate.netsemanticscholar.org this compound contains a reactive aldehyde group and a polar lactam moiety, making it unsuitable for direct GC-MS analysis.

A common two-step derivatization protocol would involve:

Methoximation: The carbaldehyde group is reacted with methoxyamine hydrochloride. This converts the carbonyl group into a methoxime, which prevents tautomerization and the formation of multiple derivatives in the subsequent step. nih.govyoutube.com

Silylation: Any remaining polar functional groups, such as the N-H group if the formyl group were to be hydrolyzed, would be converted into their trimethylsilyl (B98337) (TMS) derivatives using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.com This step dramatically increases the volatility of the compound.

| Derivatization Step | Reagent | Target Functional Group | Purpose |

| Methoximation | Methoxyamine hydrochloride (MeOx) | Carbaldehyde (Aldehyde) | Stabilizes carbonyl group, prevents tautomerization |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-H (Amide/Lactam, post-hydrolysis) | Increases volatility and thermal stability |

For synthetic applications , the functional groups of this compound offer multiple handles for derivatization:

N-Alkylation/Acylation: The formyl group can be removed to give the parent lactam, whose nitrogen can then be alkylated or acylated to introduce a wide variety of substituents. nih.govmdpi.com

Ring Transformation: The azepane ring can be a scaffold for synthesizing other heterocyclic systems, such as oxazepine derivatives. researchgate.netresearchgate.netrsc.org

Amide Chemistry: The lactam bond can be used in transamidation reactions to synthesize complex amide structures. mdpi.com

Thionation: The lactam carbonyl can be converted to a thiocarbonyl using Lawesson's reagent, opening pathways to thiourea (B124793) derivatives and other sulfur-containing heterocycles. mdpi.com

Complexation: The N-formyl group, similar to N-formyl hydroxylamines, could potentially act as a ligand for metal complexes. rsc.org

These derivatization strategies underscore the versatility of this compound as both an analytical target and a building block in synthetic chemistry.

Computational Chemistry Approaches to 2 Oxoazepane 1 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Table 1: Hypothetical Calculated Electronic Properties of 2-Oxoazepane-1-carbaldehyde

| Property | Calculated Value |

| Ground State Energy (Hartree) | -495.123 |

| Dipole Moment (Debye) | 4.2 |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -7.8 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 7.3 |

Density Functional Theory (DFT) Studies on Reactivity and Transition State Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly useful for studying chemical reactivity and reaction mechanisms by calculating the energies of reactants, products, and transition states.

For this compound, DFT studies could be employed to explore its reactivity towards various reagents. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can provide a quantitative measure of the molecule's reactivity. nih.govresearchgate.net These descriptors include chemical hardness, chemical potential, and the global electrophilicity index.

Furthermore, DFT is instrumental in mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. researchgate.net For instance, the mechanism of a nucleophilic addition to the aldehyde group could be elucidated by locating the transition state structure and determining the energy barrier for the reaction.

Table 2: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 3.65 |

| Chemical Potential (μ) | -4.15 |

| Global Electrophilicity Index (ω) | 2.36 |

Molecular Dynamics Simulations for Conformational Ensemble Characterization

While quantum chemical methods provide detailed information about a single molecular conformation, Molecular Dynamics (MD) simulations offer a way to explore the dynamic nature of a molecule and its accessible conformations over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory of their positions and velocities.

For this compound, MD simulations would be crucial for characterizing the conformational flexibility of the seven-membered caprolactam ring. The ring can adopt various conformations, such as chair and boat forms, and the presence of the N-formyl group could influence the relative stability of these conformers. rsc.orgresearchgate.net Analysis of the MD trajectory can reveal the preferred conformations, the energy barriers between them, and the timescale of conformational changes.

Table 3: Hypothetical Conformational Distribution of this compound from MD Simulations

| Conformer | Population (%) | Relative Free Energy (kcal/mol) |

| Chair 1 | 65 | 0.0 |

| Chair 2 | 25 | 0.8 |

| Boat | 10 | 2.1 |

Theoretical Elucidation of Amide Hydrolysis Mechanisms

The hydrolysis of the amide bond is a fundamentally important reaction, and computational methods can provide detailed mechanistic insights that are often difficult to obtain experimentally. acs.orgkhanacademy.org For this compound, theoretical studies could investigate the mechanism of its amide bond cleavage under both acidic and basic conditions.

These studies would typically involve using DFT to map out the reaction pathways for hydrolysis. This includes identifying key intermediates, such as the tetrahedral intermediate formed upon nucleophilic attack on the amide carbonyl, and the transition states connecting these intermediates. researchgate.netresearchgate.net The calculations would also determine the activation energies for each step, allowing for a comparison of different possible mechanisms and an understanding of the rate-determining step. The influence of the N-formyl group on the stability of the amide bond and the hydrolysis barrier could be a key focus of such a study.

Table 4: Hypothetical Calculated Activation Energies for the Rate-Determining Step in the Hydrolysis of this compound

| Hydrolysis Condition | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed | A2 | 22.5 |

| Base-Catalyzed | BAC2 | 18.2 |

Advanced Spectroscopic Characterization of 2 Oxoazepane 1 Carbaldehyde

X-ray Crystallography for Solid-State Structural ElucidationThere is no published X-ray crystallographic data providing the solid-state structure and detailed molecular geometry of 2-Oxoazepane-1-carbaldehyde.

Due to the absence of specific research findings for this compound, a detailed and scientifically accurate article that adheres to the requested outline and inclusions cannot be generated at this time.

Applications and Synthetic Utility in Contemporary Organic Synthesis

Building Block for the Synthesis of Complex Organic Architectures

There is no available information in the searched scientific literature detailing the use of 2-Oxoazepane-1-carbaldehyde as a building block for the synthesis of complex organic architectures.

Role in Polymer Science and Advanced Materials Development

No research findings were identified that describe a role for this compound in polymer science or the development of advanced materials. The field of polymer chemistry extensively studies ε-caprolactam as the monomer for Nylon-6, and various N-substituted caprolactams have been investigated to modify polymer properties. However, the specific use of N-formyl-ε-caprolactam in these applications is not documented in the available literature.

Intermediate in the Preparation of Specific Caprolactam Derivatives

There is no information available on the use of this compound as an intermediate in the preparation of other specific caprolactam derivatives.

Pathways to Aminocaprolactam

The scientific literature does not describe any synthetic pathways for the conversion of this compound to aminocaprolactam.

Synthesis of N-Substituted Lactam Derivatives for Specialized Applications

While the synthesis of N-substituted lactam derivatives is a broad area of research, no specific methods have been reported that utilize this compound as a starting material for such transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.